molecular formula C20H20F2N2O2 B7634761 N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide

N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide

Cat. No. B7634761
M. Wt: 358.4 g/mol
InChI Key: LEGKKKLZUUOTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of DFP-10825 is not fully understood. However, studies have suggested that the compound may act as a histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression and induce apoptosis in cancer cells. Additionally, DFP-10825 has been shown to modulate the activity of various signaling pathways, including the Akt/mTOR and MAPK/ERK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, as well as neuroprotective effects. Additionally, the compound has been shown to modulate the activity of various signaling pathways, which can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using DFP-10825 in lab experiments is its potential as a novel therapeutic agent for cancer and neurological disorders. Additionally, the compound's ability to modulate signaling pathways can provide insights into the underlying mechanisms of disease. However, one limitation of using DFP-10825 is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on DFP-10825. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DFP-10825 and its potential as a therapeutic agent for cancer and neurological disorders. Finally, research could explore the potential use of DFP-10825 in combination with other drugs to enhance its efficacy and reduce potential side effects.

Synthesis Methods

DFP-10825 can be synthesized using a multi-step process that involves the reaction of various reagents, including 2,3-difluorobenzaldehyde, 3,5-dimethylphenylacetic acid, and pyrrolidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

DFP-10825 has been shown to have potential applications in drug discovery and development, particularly in the treatment of cancer and neurological disorders. Several studies have demonstrated the compound's ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, DFP-10825 has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-12-9-13(2)11-14(10-12)17-7-4-8-24(17)20(26)19(25)23-16-6-3-5-15(21)18(16)22/h3,5-6,9-11,17H,4,7-8H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGKKKLZUUOTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCN2C(=O)C(=O)NC3=C(C(=CC=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide

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